molecular formula C20H36Cl2N2O4 B3866128 bis[2-(dimethylamino)ethyl] 1,3-adamantanedicarboxylate dihydrochloride

bis[2-(dimethylamino)ethyl] 1,3-adamantanedicarboxylate dihydrochloride

Cat. No. B3866128
M. Wt: 439.4 g/mol
InChI Key: KKLJDPQLFPLJBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis[2-(dimethylamino)ethyl] 1,3-adamantanedicarboxylate is a chemical compound with the molecular formula C20H34N2O4 . It is related to 2-(Dimethylamino)ethyl ether, which is a tridentate ligand and assists in the formation and stabilization of intermediates during exchange reactions .


Molecular Structure Analysis

The molecular structure of bis[2-(dimethylamino)ethyl] 1,3-adamantanedicarboxylate consists of a central adamantanedicarboxylate core with two dimethylaminoethyl groups attached . The exact 3D structure would require more specific information or computational chemistry techniques to determine.

Advantages and Limitations for Lab Experiments

Bis[2-(dimethylamino)ethyl] 1,3-adamantanedicarboxylate dihydrochloride has several advantages as a research tool. It is relatively easy to synthesize and has a high purity. This compound is also stable under a wide range of conditions and has a long shelf life. However, there are also some limitations to using this compound in lab experiments. It has been found to exhibit low solubility in water, which can limit its use in certain applications. In addition, this compound has been found to be toxic to some cell lines at high concentrations, which can limit its use in cell-based assays.

Future Directions

There are several future directions for research on bis[2-(dimethylamino)ethyl] 1,3-adamantanedicarboxylate dihydrochloride. One potential area of research is the development of new synthetic methods for this compound that can improve its solubility and reduce its toxicity. Another area of research is the investigation of the mechanisms underlying the biological activities of this compound. This could lead to the development of new drugs that target specific pathways affected by this compound. Finally, this compound could be investigated as a potential treatment for various diseases, including cancer, inflammation, and neurodegenerative disorders.
Conclusion
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential applications in drug discovery and development. This compound has been found to exhibit a wide range of biological activities and has several advantages as a research tool. However, there are also some limitations to using this compound in lab experiments. There are several future directions for research on this compound, including the development of new synthetic methods and the investigation of its mechanisms of action.

Scientific Research Applications

Bis[2-(dimethylamino)ethyl] 1,3-adamantanedicarboxylate dihydrochloride has been extensively studied for its potential applications in drug discovery and development. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antioxidant properties. This compound has also been shown to have a significant effect on cell proliferation and differentiation, making it a potential candidate for the treatment of various diseases.

properties

IUPAC Name

bis[2-(dimethylamino)ethyl] adamantane-1,3-dicarboxylate;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H34N2O4.2ClH/c1-21(2)5-7-25-17(23)19-10-15-9-16(11-19)13-20(12-15,14-19)18(24)26-8-6-22(3)4;;/h15-16H,5-14H2,1-4H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKLJDPQLFPLJBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCOC(=O)C12CC3CC(C1)CC(C3)(C2)C(=O)OCCN(C)C.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H36Cl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
bis[2-(dimethylamino)ethyl] 1,3-adamantanedicarboxylate dihydrochloride
Reactant of Route 2
Reactant of Route 2
bis[2-(dimethylamino)ethyl] 1,3-adamantanedicarboxylate dihydrochloride
Reactant of Route 3
Reactant of Route 3
bis[2-(dimethylamino)ethyl] 1,3-adamantanedicarboxylate dihydrochloride
Reactant of Route 4
Reactant of Route 4
bis[2-(dimethylamino)ethyl] 1,3-adamantanedicarboxylate dihydrochloride
Reactant of Route 5
bis[2-(dimethylamino)ethyl] 1,3-adamantanedicarboxylate dihydrochloride
Reactant of Route 6
Reactant of Route 6
bis[2-(dimethylamino)ethyl] 1,3-adamantanedicarboxylate dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.